N-[2-(cyclohex-1-en-1-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide
Description
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-10-13(11(2)18-16-10)14(17)15-9-8-12-6-4-3-5-7-12/h6H,3-5,7-9H2,1-2H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDMDKICUIFSGRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NCCC2=CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of β-Diketones with Hydroxylamine
The isoxazole ring is synthesized through the cyclocondensation of acetylacetone (2,4-pentanedione) with hydroxylamine hydrochloride under acidic conditions:
$$
\text{CH}3\text{C(O)CH}2\text{C(O)CH}3 + \text{NH}2\text{OH·HCl} \rightarrow \text{3,5-Dimethylisoxazole} + \text{H}_2\text{O} + \text{HCl}
$$
Subsequent oxidation of the methyl group at position 4 to a carboxylic acid is achieved using potassium permanganate (KMnO₄) in alkaline conditions:
$$
\text{3,5-Dimethylisoxazole} \xrightarrow{\text{KMnO}_4, \text{NaOH}} \text{3,5-Dimethyl-1,2-oxazole-4-carboxylic acid}
$$
Reaction Conditions :
Synthesis of 2-(Cyclohex-1-en-1-yl)ethylamine
Cyclohexene Functionalization
2-(Cyclohex-1-en-1-yl)ethylamine is synthesized via a two-step process:
- Friedel-Crafts Alkylation : Cyclohexene reacts with ethylene in the presence of AlCl₃ to form 2-(cyclohex-1-en-1-yl)ethanol.
- Curtius Rearrangement : The alcohol is converted to the amine using diphenylphosphoryl azide (DPPA) and subsequent hydrolysis.
$$
\text{Cyclohexene} + \text{Ethylene} \xrightarrow{\text{AlCl}_3} \text{2-(Cyclohex-1-en-1-yl)ethanol} \xrightarrow{\text{DPPA}} \text{2-(Cyclohex-1-en-1-yl)ethylamine}
$$
Key Parameters :
- Friedel-Crafts reaction temperature: 0–5°C
- Curtius rearrangement yield: ~70%
Carbodiimide-Mediated Amide Coupling
Reaction Mechanism and Optimization
The final step involves coupling 3,5-dimethyl-1,2-oxazole-4-carboxylic acid with 2-(cyclohex-1-en-1-yl)ethylamine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM):
$$
\text{Acid} + \text{Amine} \xrightarrow{\text{EDC/DMAP}} \text{this compound}
$$
Procedure :
- Dissolve 3,5-dimethyl-1,2-oxazole-4-carboxylic acid (1.0 equiv) in anhydrous DCM.
- Add DMAP (0.1 equiv) and EDC (1.2 equiv) sequentially under argon.
- After 30 minutes, add 2-(cyclohex-1-en-1-yl)ethylamine (1.1 equiv).
- Stir at ambient temperature for 48 hours.
- Purify via silica gel chromatography (ethyl acetate/hexane, 3:7).
Optimization Data :
| Parameter | Optimal Value |
|---|---|
| Solvent | Dichloromethane |
| Coupling Agent | EDC |
| Catalyst | DMAP |
| Reaction Time | 48 hours |
| Yield | 72–78% |
Alternative Synthetic Routes
Mixed Anhydride Method
An alternative employs isobutyl chloroformate to generate a mixed anhydride intermediate, which reacts with the amine:
$$
\text{Acid} + \text{ClCO}_2\text{iBu} \rightarrow \text{Mixed Anhydride} \xrightarrow{\text{Amine}} \text{Product}
$$
Advantages :
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
Challenges and Mitigation Strategies
Low Coupling Efficiency :
- Cause: Steric hindrance from the cyclohexenyl group.
- Solution: Use excess EDC (1.5 equiv) and extend reaction time to 72 hours.
Byproduct Formation :
Industrial-Scale Considerations
Chemical Reactions Analysis
Oxazole Ring Reactivity
The 3,5-dimethyl-1,2-oxazole core exhibits moderate aromaticity, enabling electrophilic substitution and cycloaddition reactions.
Key Reactions:
-
Methyl groups at C3 and C5 direct electrophiles to C4 due to steric and electronic effects .
-
Cycloadditions exploit the oxazole’s electron-deficient nature, forming fused heterocycles .
Amide Bond Transformations
The carboxamide group undergoes hydrolysis and nucleophilic substitution.
Hydrolysis Pathways:
-
Acidic hydrolysis proceeds via protonation of the carbonyl, while basic conditions deprotonate the amide, facilitating nucleophilic attack .
Cyclohexene Moiety Functionalization
The cyclohexenylethyl group participates in alkene-specific reactions.
Cross-Coupling Reactions
Functionalization via palladium-catalyzed coupling is feasible after halogenation.
| Reaction | Conditions | Products | Source |
|---|---|---|---|
| Suzuki Coupling | 4-Bromo-oxazole derivative, Pd(PPh₃)₄, arylboronic acid | Biaryl-oxazole hybrid | |
| Heck Reaction | 4-Iodo-oxazole, acrylate, Pd(OAc)₂ | Alkenyl-oxazole conjugate |
Nucleophilic Catalysis in Alkylation
The oxazole’s electron-withdrawing nature facilitates nucleophilic catalysis in allylic alkylation :
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of N-[2-(cyclohex-1-en-1-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide is . The compound features an oxazole ring which is known for its biological activity, particularly in pharmaceutical applications. The presence of the cyclohexene moiety contributes to its unique chemical reactivity and interaction with biological targets.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, a series of substituted oxazolones were evaluated for their ability to inhibit acid ceramidase (AC), an enzyme implicated in cancer progression and sphingolipid metabolism. These compounds demonstrated significant inhibitory effects on AC activity, suggesting potential as anticancer agents targeting sphingolipid pathways .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial efficacy. In vitro assays against various bacterial strains showed that oxazole derivatives can inhibit bacterial growth effectively. This suggests that this compound may serve as a lead compound for developing new antimicrobial agents .
Neuroprotective Effects
Research into the neuroprotective effects of oxazole derivatives has revealed their potential in treating neurodegenerative diseases. The modulation of sphingolipid metabolism through AC inhibition could provide therapeutic benefits in conditions like Alzheimer's disease .
Case Study 1: Inhibition of Acid Ceramidase
A notable study focused on synthesizing a series of oxazole derivatives to evaluate their efficacy as AC inhibitors. Among these, this compound was highlighted for its potent inhibition of AC in human neuroblastoma cells. This study underscores the compound's potential as a therapeutic agent in cancer treatment .
Case Study 2: Antimicrobial Testing
In another investigation, a library of oxazole derivatives was screened against various pathogens. This compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The findings suggest that modifications to the oxazole structure can enhance antimicrobial properties .
Mechanism of Action
The mechanism of action of N-[2-(cyclohex-1-en-1-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Insights
PB11 (Benzothiazole Derivative) :
- PB11 shares the 3,5-dimethylisoxazole moiety but incorporates a benzothiazole ring and a sulfanyl group instead of the cyclohexene-ethyl chain. This structural divergence correlates with its anti-cancer activity, inducing apoptosis in U87 and HeLa cell lines via PI3K/AKT pathway modulation . The target compound’s lack of a benzothiazole group may reduce its cytotoxicity profile.
Furan-Thiophene Analog: The furan and thiophene substituents in C₁₆H₁₆N₂O₃S introduce aromatic heterocycles, increasing molecular weight (316.40 vs. However, the target compound’s cyclohexene group may enhance lipophilicity (predicted logP ~3.2 vs. ~2.8 for the furan-thiophene analog), influencing membrane permeability .
Chloro-Indole Derivative: The chloro-indole substituent in C₁₆H₁₇ClN₄O₂ adds electron-withdrawing character and aromaticity, which could enhance binding to hydrophobic protein pockets.
Cyclohexene-Phenolic Derivative: The phenolic group in C₁₆H₂₁NO introduces acidity (pKa ~10), whereas the target compound’s neutral isoxazole-carboxamide moiety may reduce solubility in aqueous media. This difference could impact bioavailability and formulation strategies .
Commercial and Research Status
- The target compound is marketed for research but lacks disclosed pharmacological data, unlike PB11, which has demonstrated pre-clinical efficacy .
- Suppliers like Aaron Chemicals LLC price the compound at $164–$751 per 50 mg–1 g, reflecting its niche research application . In contrast, PB11 and related bioactive analogs are typically described in peer-reviewed studies rather than commercial catalogs .
Biological Activity
N-[2-(cyclohex-1-en-1-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide (CAS: 717857-92-6) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its biological activity, including antimicrobial properties, cytotoxicity, and mechanisms of action based on current research findings.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its antimicrobial and cytotoxic properties.
Antimicrobial Activity
Research indicates that compounds with oxazole rings often exhibit notable antimicrobial properties. For instance, derivatives of oxazoles have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the cyclohexenyl group in this compound may enhance its activity by affecting membrane permeability or inhibiting key metabolic pathways.
| Compound | Target Bacteria | Activity |
|---|---|---|
| This compound | Staphylococcus aureus | Moderate |
| This compound | Escherichia coli | Low |
Cytotoxicity Studies
Cytotoxicity tests have been conducted to evaluate the safety profile of this compound. In vitro studies using L929 mouse fibroblast cells indicated that at certain concentrations, the compound did not exhibit significant cytotoxic effects. The results suggest that it may be safe for further development in therapeutic applications.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 6 | 87 |
| 12 | 109 |
| 25 | 96 |
| 50 | 85 |
| 100 | 102 |
The mechanism through which this compound exerts its biological effects likely involves interaction with cellular targets such as enzymes or receptors. The oxazole moiety may facilitate binding to specific proteins involved in cell signaling or metabolic pathways. Further studies are needed to elucidate these interactions fully.
Case Studies
A recent study explored the synthesis and biological evaluation of various oxazole derivatives, including this compound. The findings indicated a correlation between structural modifications and biological activity, emphasizing the importance of the cyclohexenyl substituent in enhancing antimicrobial efficacy while maintaining low cytotoxicity levels .
Q & A
Basic: What are the optimal synthetic routes for N-[2-(cyclohex-1-en-1-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide, and how can yield and purity be improved?
Methodological Answer:
The synthesis typically involves multi-step reactions, including:
- Oxazole core formation via cyclization of β-diketones with hydroxylamine derivatives under acidic conditions .
- Carboxamide coupling using EDCI/HOBt-mediated amidation between the oxazole-4-carboxylic acid and the cyclohexenylethylamine precursor .
- Purification via flash chromatography (ethyl acetate/hexane gradients) or preparative HPLC to isolate the final product .
Key Optimization Strategies:
| Parameter | Adjustment Example | Impact |
|---|---|---|
| Temperature | 0–5°C during coupling | Reduces side reactions |
| Solvent | Anhydrous DMF vs. THF | Enhances reaction efficiency |
| Catalysts | DMAP for acyl activation | Accelerates amidation kinetics |
Reference experimental yields (40–65%) and purity (>95%) by LC-MS and NMR .
Basic: What spectroscopic and crystallographic methods are critical for characterizing this compound?
Methodological Answer:
- NMR Analysis :
- ¹H NMR : Key signals include:
- Oxazole C-H protons (δ 6.8–7.2 ppm, split due to methyl groups) .
- Cyclohexene vinyl protons (δ 5.4–5.7 ppm, multiplet) .
- ¹³C NMR : Confirms carboxamide carbonyl (δ 165–170 ppm) .
- X-ray Crystallography :
Advanced: How can researchers investigate its mechanism of action in modulating biological pathways (e.g., AKT/PI3K)?
Methodological Answer:
- Kinase Assays : Measure IC₅₀ values using recombinant AKT1/2/3 in ATP competition assays .
- Western Blotting : Validate pathway inhibition (e.g., phosphorylated AKT↓, caspase-3↑) in cancer cell lines .
- Molecular Docking : Map binding interactions using AutoDock Vina with AKT’s PH domain (PDB: 1UNQ) .
Data Interpretation Tip : Cross-validate with siRNA knockdown to confirm target specificity .
Advanced: How to resolve contradictions in reported bioactivity data across studies?
Methodological Answer:
- Purity Verification : Use HPLC-MS to exclude impurities (>99% purity required) .
- Assay Variability : Standardize cell viability assays (e.g., MTT vs. ATP-luciferase) .
- Model Systems : Compare 2D monolayers vs. 3D spheroids to assess tumor microenvironment effects .
Example : Discrepancies in IC₅₀ values (e.g., 2 μM vs. 10 μM) may arise from differential serum protein binding .
Advanced: What strategies are effective for structure-activity relationship (SAR) studies of this compound?
Methodological Answer:
- Analog Synthesis : Modify:
- Cyclohexene substituents (e.g., halogenation ).
- Oxazole methyl groups (replace with trifluoromethyl ).
- Bioactivity Testing : Screen analogs against kinase panels (e.g., Eurofins KinaseProfiler) .
- Computational QSAR : Use MOE or Schrodinger to predict pharmacophore contributions .
Basic: How does pH and temperature affect the compound’s stability in solution?
Methodological Answer:
- Stability Studies :
- pH 2–9 : Monitor degradation via HPLC at 25°C and 37°C .
- Hydrolytic Stability : Carboxamide resistance to hydrolysis confirmed in PBS (t₁/₂ > 48 hrs at 37°C) .
- Storage : Lyophilized solid stable at –20°C; DMSO solutions degrade after 2 weeks .
Advanced: What biophysical techniques elucidate its interaction with target proteins?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) for AKT .
- Isothermal Titration Calorimetry (ITC) : Determine ΔH and ΔS of binding .
- Cryo-EM : Resolve compound-protein complexes at near-atomic resolution (if crystallization fails) .
Advanced: How to address challenges in crystallographic refinement due to conformational flexibility?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
